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Compound of Interest

Compound Name: Chlorotriphenylsilane

CAS No.: 155684-37-0

Cat. No.: B131940

Get Quote

Executive Summary
Chlorotriphenylsilane (CAS 76-86-8), often abbreviated as TPSCl or Ph3SiCl, is a sterically

significant organosilicon reagent used primarily for the protection of hydroxyl and amine

functionalities. While less ubiquitous than its tert-butyl analogues (TBDMS, TBDPS), TPSCl

occupies a critical "intermediate" niche in the stability hierarchy of silyl ethers.

Its value in modern drug development is elevated by its derivative application: the 2-

(Triphenylsilyl)ethoxycarbonyl (Tpseoc) group. This moiety provides a fluoride-labile amine

protecting group that is orthogonal to standard Boc (acid-labile) and Fmoc (base-labile)

protocols, making it indispensable for complex peptide synthesis and polyfunctional drug

scaffolds.

Part 1: Physicochemical Profile & Molecular
Architecture
TPSCl consists of a central silicon atom coordinate to three phenyl rings and a labile chloride.

The three phenyl rings create a "propeller-like" steric shield, which is substantial but

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b131940#bc-rfq
https://www.benchchem.com/product/b131940/docs?utm_src=pdf-body#technical-monograph-chlorotriphenylsilane-tpscl-in-advanced-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131940?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


electronically distinct from alkyl-substituted silanes.

Key Physical Properties
Property Value Technical Note

CAS Number 76-86-8

Formula C₁₈H₁₅ClSi

Molecular Weight 294.85 g/mol
High MW contributes to

crystallinity of derivatives.

Appearance White crystalline solid
MP range allows for easy

handling vs. liquid silanes.

Melting Point 91–94 °C

Solid state improves weighing

accuracy in small-scale

synthesis.

Boiling Point 378 °C
High BP; not easily removed

by evaporation.

Solubility DCM, THF, DMF, Toluene
Reacts violently with

water/alcohols.

Stability Hierarchy
Understanding the hydrolytic stability of silyl ethers is paramount for synthesis planning.[1] TPS

ethers are less stable than TBDMS and TBDPS ethers. The lack of a bulky tert-butyl group

renders the silicon center more accessible to nucleophiles despite the three phenyl rings.

Acidic Hydrolysis Stability Order: TMS < TES < TPS < TBDMS (TBS) < TBDPS

TPS ethers are approximately 400x more stable than TMS ethers but significantly less stable

than TBDMS.

Strategic Use: Use TPS when you need a group that survives mild workups but can be

cleaved before TBDMS/TBDPS groups during a global deprotection sequence.

Part 2: Synthetic Utility & Mechanisms[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pdf.benchchem.com/83/A_Technical_Guide_to_Trimethylsilyl_TMS_and_Tert_butyldimethylsilyl_TBDMS_Protecting_Groups_in_Organic_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131940?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Silylation Mechanism
The reaction proceeds via an SN2-Si mechanism. Unlike carbon, silicon can form a

pentacoordinate transition state. Hard nucleophiles (oxygen in alcohols) attack the silicon,

displacing chloride.

Diagram 1: Silylation & Stability Logic The following diagram illustrates the steric hierarchy and

the nucleophilic attack vector.
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Caption: SN2-Si reaction pathway and relative hydrolytic stability of common silyl protecting

groups.

The "Tpseoc" Strategy in Drug Development
The most sophisticated application of TPS chemistry is the 2-(Triphenylsilyl)ethoxycarbonyl

(Tpseoc) protecting group. This is a "safety-catch" linker used for amines in peptide synthesis.

Structure:Ph3Si-CH2-CH2-O-CO-NH-R

Mechanism: Fluoride ion (F⁻) attacks the silicon atom.[2] This triggers a fragmentation

(Peterson-type elimination) that releases ethylene, CO₂, and the free amine.
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Orthogonality:

Stable to Acid (TFA) → Compatible with Boc removal.

Stable to Base (Piperidine) → Compatible with Fmoc removal.

Cleaved by Fluoride (TBAF) → Orthogonal to both.[3]

Part 3: Experimental Frameworks
Protocol A: Standard Protection of Primary Alcohols
Use this protocol for introducing the TPS group to simple alcohols.

Reagents:

Substrate (Alcohol): 1.0 equiv[1]

TPSCl: 1.2 – 1.5 equiv

Imidazole: 2.5 equiv

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step:

Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

Dissolution: Dissolve the alcohol in anhydrous DMF (0.5 M concentration).

Addition: Add Imidazole in one portion. Stir for 5 minutes until dissolved.

Reaction: Add TPSCl solid in small portions (exothermic).

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (TPS group is UV

active, facilitating detection).

Workup: Dilute with Diethyl Ether (Et₂O). Wash 3x with water (to remove DMF/Imidazole), 1x

with Brine.
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Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: The Tpseoc Cleavage (Deprotection)
Use this for removing Tpseoc or TPS groups using Fluoride.

Reagents:

TBAF (Tetrabutylammonium fluoride): 1.0 M solution in THF.

Substrate: Protected amine/alcohol.[4]

Step-by-Step:

Dissolution: Dissolve substrate in THF (0.1 M).

Cleavage: Add TBAF (2.0 equiv) dropwise at 0 °C.

Warming: Allow to warm to RT. Reaction is typically fast (< 30 mins).

Quench: Quench with saturated NH₄Cl solution.

Note: For Tpseoc removal, the byproduct is Ph3SiF and ethylene gas. Ensure good

ventilation.

Part 4: Applications in Drug Discovery[6]
Orthogonal Peptide Synthesis
In the synthesis of complex cyclic peptides or antibody-drug conjugates (ADCs), chemists often

run out of "colors" (orthogonal protecting groups). TPSCl allows for the creation of a Fluoride-

labile dimension.

Scenario: A peptide requires side-chain modification of a Lysine residue while retaining N-

terminal Fmoc and side-chain Boc groups.

Solution: Protect the Lysine side chain with Tpseoc. It remains stable during Fmoc

deprotection (base) and coupling. It can be selectively removed with TBAF to attach a

payload (e.g., a fluorophore or cytotoxic drug) without disturbing the rest of the peptide.
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Lipophilicity Modification
TPS groups are highly lipophilic (LogP ~ 7.4). In early-stage drug discovery, transiently

protecting polar groups with TPS can improve cell permeability for in vitro assays, acting as a

prodrug moiety that hydrolyzes slowly in physiological conditions or is cleaved metabolically.

Diagram 2: The Tpseoc Decision Tree When to use TPS/Tpseoc in complex synthesis.
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Caption: Decision matrix for selecting Tpseoc based on substrate sensitivity and orthogonality

requirements.

Part 5: Safety, Handling, & Environmental Impact
Hazard Profile
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Corrosivity: TPSCl hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas. It

causes severe skin burns and eye damage (Skin Corr. 1B).

Water Reactivity: Violent reaction with water.

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator.

Refrigeration (2–8 °C) is recommended to prevent slow hydrolysis by ambient moisture.

Handling Protocol
PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.

Ventilation: All operations must be performed in a functioning fume hood.

Quenching: Do not pour water directly onto bulk TPSCl. Quench spills with dry lime or sand,

then neutralize cautiously.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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